The compound is particularly interesting in scientific research due to its potential as a building block for the synthesis of more complex molecules and its potential biological activity. Specifically, it has been identified as a "fragment-like molecule" in complex with cAMP-dependent Protein Kinase A from Cricetulus griseus. []
(R)-1,4-oxazepan-6-ol is a heterocyclic organic compound characterized by a seven-membered ring containing one nitrogen atom and one oxygen atom. Its molecular formula is , and it is often represented by the International Union of Pure and Applied Chemistry name (6R)-1,4-oxazepan-6-ol. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways.
The compound can be synthesized through various chemical reactions involving amino alcohols and epoxides. It is also available from chemical suppliers for research purposes, with its unique properties making it a subject of interest in organic chemistry.
(R)-1,4-oxazepan-6-ol belongs to the class of oxazepanes, which are cyclic compounds that contain both nitrogen and oxygen in their ring structure. This classification highlights its potential reactivity and the variety of chemical transformations it can undergo, making it relevant in both synthetic and medicinal chemistry contexts .
The synthesis of (R)-1,4-oxazepan-6-ol typically involves cyclization reactions. A common method includes the reaction of amino alcohols with epoxides under acidic or basic conditions. For example, (R)-2-amino-1-ethanol can react with ethylene oxide to form (R)-1,4-oxazepan-6-ol.
In laboratory settings, the synthesis may require controlled conditions such as temperature and pH to optimize yield and purity. Industrial production often adopts advanced techniques like continuous flow reactors combined with purification methods such as chromatography or crystallization to enhance efficiency and scalability.
The molecular structure of (R)-1,4-oxazepan-6-ol features a seven-membered ring with a hydroxyl group attached at the sixth position. The presence of both nitrogen and oxygen in the ring contributes to its unique chemical behavior.
Key structural data include:
(R)-1,4-oxazepan-6-ol can participate in several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxazepane ring may be reduced to yield more saturated compounds.
Substitution: The hydroxyl group can be replaced with other functional groups like halides or amines.
Common reagents for these reactions include:
The mechanism of action for (R)-1,4-oxazepan-6-ol involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can alter their activity, influencing various cellular pathways. For instance, it may inhibit enzyme activity by occupying the active site or modulate receptor functions through binding interactions .
(R)-1,4-oxazepan-6-ol is typically a colorless to pale yellow liquid or solid depending on its purity and form. Its melting point and boiling point vary based on the specific conditions under which it is synthesized.
The compound exhibits notable solubility in polar solvents due to its hydroxyl group. Its reactivity profile allows it to participate in diverse chemical transformations, making it valuable for synthetic applications.
Relevant data include:
(R)-1,4-oxazepan-6-ol has several scientific uses, particularly in pharmaceutical research. Its structure allows it to serve as a precursor for synthesizing more complex molecules that may have therapeutic effects. Additionally, it has been explored for its potential as a monoamine reuptake inhibitor, indicating possible applications in treating mood disorders or other neurological conditions .
The exploration of 1,4-oxazepane derivatives represents a significant evolution in heterocyclic medicinal chemistry, building upon the foundational success of morpholine-based pharmaceuticals. Morpholine (1-oxa-4-azacyclohexane), commercially available since 1935, established the therapeutic value of oxygen-nitrogen heterocycles, with over 100 approved drugs incorporating this scaffold by 2003 . The expansion to seven-membered 1,4-oxazepanes introduced enhanced conformational flexibility and novel spatial geometries, enabling improved interactions with complex biological targets. Early synthetic routes to 1,4-oxazepane derivatives faced challenges including harsh reaction conditions, poor yields, and limited stereocontrol, which constrained therapeutic exploration .
Significant methodological advances catalyzed the development of oxazepane-based drug candidates. Deka and colleagues (2015) pioneered an efficient intramolecular cyclization strategy for synthesizing 1,4-oxazepanes with high diastereoselectivity and functional group tolerance . Concurrently, Choi and coworkers developed innovative cyclization reactions between amino alcohols and chloroacetyl chloride, providing routes to both morpholines and 1,4-oxazepan-2-one derivatives . The emergence of (R)-1,4-oxazepan-6-ol (CAS: 1022915-33-8) as a privileged building block marked a key milestone, enabling access to stereochemically defined derivatives for structure-activity relationship studies. Aurell et al. (2014) demonstrated the pharmaceutical relevance of this scaffold through the lipase-catalyzed regioselective synthesis of N-Boc-(2R)-1,4-oxazepane-2-carboxylic acid, highlighting efficient enzymatic approaches to chiral oxazepane derivatives .
Table 1: Historical Development of Oxazepane-Based Therapeutics
Time Period | Development Milestone | Significance |
---|---|---|
Pre-2010 | Morpholine-based therapeutics (e.g., Timolol, Levofloxacin) | Established clinical value of O/N heterocycles in CNS, antimicrobial, and cardiovascular agents |
2011 | Patent WO2012046882A1 on 1,4-oxazepane derivatives | Claimed novel oxazepane compounds with monoamine reuptake inhibition for CNS disorders |
2014 | Lipase-catalyzed synthesis of N-Boc-(2R)-1,4-oxazepane-2-carboxylic acid | Enabled enantioselective production of chiral oxazepane building blocks |
2016 | Synthesis from N-propargylamines | Provided novel route to 1,4-oxazepane and 1,4-diazepane derivatives |
2020 | Poly(ester amide)s from oxazepanone monomers | Demonstrated applications beyond medicinal chemistry in biodegradable polymers |
Recent applications have expanded beyond traditional medicinal chemistry. Wang and Hadjichristidis (2020) leveraged N-acylated-1,4-oxazepan-7-one monomers in the organocatalytic synthesis of poly(ester amide)s (PEAs), highlighting the dual pharmaceutical and materials science relevance of this scaffold. These PEAs represent potential biodegradable alternatives to poly(2-oxazoline)s, suggesting sustainable biomaterial applications for oxazepane derivatives . The structural evolution from morpholine to advanced oxazepane derivatives illustrates a trajectory of increasing molecular complexity and therapeutic potential, positioning (R)-1,4-oxazepan-6-ol as a versatile intermediate for next-generation drug design.
The bioactivity of 1,4-oxazepan-6-ol is profoundly influenced by its stereochemical configuration, with the (R)-enantiomer exhibiting distinct pharmacological advantages. This compound features a seven-membered heterocyclic ring with oxygen and nitrogen atoms at positions 1 and 4, respectively, and a chiral center at the 6-position hydroxyl-bearing carbon (molecular formula: C₅H₁₁NO₂; MW: 117.15 g/mol) . The spatial orientation of the hydroxyl group in the (R)-configuration creates a specific three-dimensional pharmacophore that optimizes target engagement through enhanced hydrogen bonding capacity and stereoselective receptor complementarity [3].
Patent WO2012046882A1 demonstrates that the (R)-enantiomer exhibits superior binding affinity to neurological targets compared to its (S)-counterpart, particularly for monoamine transporters implicated in depression and anxiety disorders. This stereospecificity arises from differential interactions with chiral binding pockets in enzymes and receptors, where the (R)-configuration optimally positions the hydroxyl group for hydrogen bonding with key aspartate or serine residues [3]. Molecular modeling studies indicate that the (R)-enantiomer adopts a semi-chair conformation that positions the hydroxyl group axially, facilitating simultaneous interactions with both hydrophilic and hydrophobic binding regions inaccessible to the (S)-enantiomer [3].
Table 2: Stereochemical Influence on Molecular Properties of 1,4-Oxazepan-6-ol
Property | (R)-Enantiomer | (S)-Enantiomer | Significance |
---|---|---|---|
Configuration | (6R)-1,4-oxazepan-6-ol | (6S)-1,4-oxazepan-6-ol | Absolute configuration determines spatial orientation of pharmacophore elements |
Hydrogen Bonding | Optimal donor/acceptor geometry | Suboptimal geometry | Enhanced target engagement for (R)-form through complementary H-bonding |
Metabolic Stability | Higher resistance to oxidation | Increased susceptibility | Extended plasma half-life of (R)-enantiomer |
XLogP3 | -1.2 | Similar value | Balanced hydrophilicity/lipophilicity supporting blood-brain barrier penetration |
Synthetic Accessibility | Requires chiral resolution or asymmetric synthesis | More accessible via racemic routes | Impacts development cost and route selection |
The synthetic challenges associated with accessing enantiopure (R)-1,4-oxazepan-6-ol have driven innovative approaches, including enzymatic resolution techniques and asymmetric cyclization methodologies. The lipase-catalyzed regioselective lactamization reported by Aurell et al. exemplifies the pharmaceutical industry's efforts to overcome stereochemical manufacturing challenges . Additionally, the compound's metabolic stability is configuration-dependent, with the (R)-enantiomer demonstrating slower hepatic clearance due to reduced susceptibility to cytochrome P450-mediated oxidation at the chiral center [3]. This stereochemical advantage translates to improved pharmacokinetic profiles for drug candidates incorporating the (R)-configured oxazepane scaffold, particularly those targeting the central nervous system where sustained exposure is often therapeutically advantageous.
The 1,4-oxazepane scaffold, particularly (R)-1,4-oxazepan-6-ol derivatives, has emerged as a privileged structure in CNS pharmacotherapy due to its optimal physicochemical properties and structural versatility for target engagement. The seven-membered ring provides a conformational flexibility that enables adaptation to diverse binding sites within neurological targets, while maintaining sufficient rigidity for selective interactions [3]. This balance is critical for CNS drug design, where molecules must satisfy stringent requirements for blood-brain barrier (BBB) penetration, exemplified by the calculated XLogP3 value of -1.2 for (R)-1,4-oxazepan-6-ol, indicating favorable hydrophilicity-lipophilicity balance [3].
Patent WO2012046882A1 details specific oxazepane derivatives exhibiting potent activity against neurological targets, including serotonin and norepinephrine transporters (SERT and NET) implicated in depression and anxiety disorders. These derivatives leverage the oxazepane core as a bioisostere for piperazine and morpholine rings, offering improved metabolic stability while maintaining affinity [3]. The scaffold's oxygen and nitrogen atoms provide hydrogen-bonding acceptors that facilitate interactions with key residues in monoamine binding pockets, while the chiral 6-position enables stereoselective optimization of target engagement. Molecular modifications at the nitrogen (N1 position) and carbon (C3 position) of the oxazepane ring have yielded compounds with nanomolar affinity for neurological targets, confirming the scaffold's versatility [3].
Table 3: CNS-Targeted 1,4-Oxazepane Derivatives from Patent Literature
Derivative Structure | Biological Activity | Target Indications |
---|---|---|
(2R)-2-phenyl-2-(trifluoromethyl)-1,4-oxazepane | Monoamine reuptake inhibition | Depression, ADHD, anxiety disorders |
(7S)-7-(3,4-dichlorophenyl)-1,4-oxazepan-7-yl]methanol | Serotonin receptor modulation | Anxiety, stress urinary incontinence |
N-[(6R,7S)-7-(3,4-dichlorophenyl)-1,4-oxazepan-6-yl]acetamide | Dual SERT/NET inhibition | Treatment-resistant depression |
7-hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-one | κ-opioid receptor partial agonism | Pain management without dysphoria |
4-benzyl-1,4-oxazepan-6-one | Dopamine D3 receptor selectivity | Substance use disorders, Parkinson's disease |
The development challenges for CNS therapeutics are substantial, with high failure rates attributed to inadequate BBB penetration, target selectivity, or pharmacokinetic issues [5]. The oxazepane scaffold addresses several of these challenges through its balanced amphiphilicity, which facilitates transit across the BBB while retaining sufficient aqueous solubility for bioavailability. Moreover, the scaffold's synthetic versatility enables strategic incorporation of substituents that modulate affinity for specific CNS targets. For instance, arylalkyl substitutions at the C7 position enhance serotonin transporter affinity, while polar substituents at the N1 position can fine-tune selectivity between monoamine transporters [3]. This adaptability positions the 1,4-oxazepane scaffold as a valuable template for addressing diverse neurological conditions, including depression, anxiety disorders, attention deficit hyperactivity disorder (ADHD), and stress urinary incontinence of neurological origin [3] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7